3',4'-Bis(hydroxyethyl)rutoside
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Overview
Description
3’,4’-Bis(hydroxyethyl)rutoside is a derivative of rutoside, a flavonoid glycoside. This compound is known for its potential therapeutic properties and is often used in research related to cardiovascular health and chronic venous insufficiency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Bis(hydroxyethyl)rutoside typically involves the hydroxyethylation of rutoside. This process can be carried out using ethylene oxide under controlled conditions to ensure the selective addition of hydroxyethyl groups at the 3’ and 4’ positions .
Industrial Production Methods
Industrial production of 3’,4’-Bis(hydroxyethyl)rutoside follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3’,4’-Bis(hydroxyethyl)rutoside can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Scientific Research Applications
3’,4’-Bis(hydroxyethyl)rutoside has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3’,4’-Bis(hydroxyethyl)rutoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress in cells.
Vascular Protection: It strengthens capillary walls and reduces capillary permeability, thereby improving vascular health.
Anti-inflammatory Effects: The compound inhibits the release of pro-inflammatory cytokines and reduces inflammation.
Comparison with Similar Compounds
3’,4’-Bis(hydroxyethyl)rutoside is unique compared to other similar compounds due to its specific hydroxyethylation pattern. Similar compounds include:
Troxerutin: Another hydroxyethylated derivative of rutoside, known for its vascular protective effects.
Dihydroxyethylrutoside: A derivative with two hydroxyethyl groups, used for similar therapeutic purposes.
Tetrahydroxyethylrutoside: A compound with four hydroxyethyl groups, offering enhanced antioxidant properties.
Properties
IUPAC Name |
2-[3,4-bis(2-hydroxyethoxy)phenyl]-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38O18/c1-12-21(36)24(39)26(41)30(46-12)45-11-19-22(37)25(40)27(42)31(48-19)49-29-23(38)20-15(35)9-14(34)10-18(20)47-28(29)13-2-3-16(43-6-4-32)17(8-13)44-7-5-33/h2-3,8-10,12,19,21-22,24-27,30-37,39-42H,4-7,11H2,1H3/t12-,19+,21-,22+,24+,25-,26+,27+,30+,31-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWKHRUNUCGNGI-MVXJRKCZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38O18 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
698.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862127-01-3 |
Source
|
Record name | 3',4'-Di-O-(beta-hydroxyethyl)rutoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862127013 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3',4'-DI-O-(.BETA.-HYDROXYETHYL)RUTOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7JV5L5901 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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